(1-benzyl-1H-pyrazol-4-yl)methanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-1H-pyrazol-4-yl)methanol typically involves the reaction of benzylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final step involves the reduction of the intermediate to yield this compound .
Industrial Production Methods
the general principles of pyrazole synthesis, such as the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
(1-benzyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include benzyl-substituted pyrazoles, alcohols, amines, aldehydes, and carboxylic acids .
Scientific Research Applications
(1-benzyl-1H-pyrazol-4-yl)methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (1-benzyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in antileishmanial and antimalarial studies, the compound has been shown to fit into the active site of target enzymes, inhibiting their activity and leading to the death of the parasite . The compound’s ability to donate and accept hydrogen bonds also facilitates its interaction with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
(1-benzyl-1H-pyrazol-4-yl)methylamine hydrochloride: A similar compound with an amine group instead of a hydroxyl group.
1,3,5-trisubstituted-1H-pyrazoles: Compounds with similar pyrazole rings but different substituents.
Bis(pyrazolyl)methanes: Compounds with two pyrazole rings connected by a methylene bridge.
Uniqueness
(1-benzyl-1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(1-benzylpyrazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-9-11-6-12-13(8-11)7-10-4-2-1-3-5-10/h1-6,8,14H,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPOQNKXQHXEKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588130 | |
Record name | (1-Benzyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70817-17-3 | |
Record name | (1-Benzyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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